molecular formula C12H21ClN2O3S B2954801 2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride CAS No. 1216456-85-7

2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride

Cat. No. B2954801
CAS RN: 1216456-85-7
M. Wt: 308.82
InChI Key: WNVODWANKJWVPL-UHFFFAOYSA-N
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Description

2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride, also known as aminopropanesulfonamide hydrochloride (APS), is an organic compound used in various scientific and industrial applications. It is a white, odorless, and hygroscopic powder with a melting point of about 180°C. APS is used as a precursor in the synthesis of various organic compounds, in the manufacture of pharmaceuticals, and as a reagent in analytical chemistry.

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to drug metabolism studies, particularly in understanding the metabolic pathways of complex molecules like biaryl-bis-sulfonamides. An example is the use of microbial systems such as Actinoplanes missouriensis to produce mammalian metabolites of compounds like LY451395, a biaryl-bis-sulfonamide, for structural characterization by nuclear magnetic resonance spectroscopy. This approach aids in identifying the metabolic transformations these compounds undergo in vivo, providing insights into their pharmacokinetics and pharmacodynamics (Zmijewski et al., 2006).

Antimicrobial Activity

Sulfonamides have been explored for their antimicrobial properties. Research into new heterocyclic compounds based on sulfonamide structures has shown potential in antimicrobial applications. For instance, modifications and derivatizations of sulfonamide compounds have led to the development of molecules with significant antimicrobial activity, showcasing the versatility of sulfonamides in therapeutic applications beyond their traditional use as antibacterial agents (El‐Emary et al., 2002).

Synthesis of Zwitterionic Compounds

Sulfonamide derivatives have been utilized in the synthesis of zwitterionic compounds, such as sulfobetaine-type gemini surfactants. These surfactants, synthesized through reactions involving sulfonamides, exhibit unique physicochemical properties like micelle formation and surface activity, which have implications for their use in industrial and pharmaceutical formulations (Yoshimura et al., 2006).

Novel Synthetic Pathways

Sulfonamides serve as key intermediates in the synthesis of complex organic molecules. Innovative methods have been developed for the synthesis of sulfonamides, leading to potent and selective compounds with applications in various fields, including medicinal chemistry. These synthetic routes open up new possibilities for the development of therapeutic agents with enhanced efficacy and selectivity (Yan et al., 2006).

Mechanism of Action

properties

IUPAC Name

2-amino-N-methyl-N-(4-propan-2-yloxyphenyl)ethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S.ClH/c1-10(2)17-12-6-4-11(5-7-12)14(3)18(15,16)9-8-13;/h4-7,10H,8-9,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVODWANKJWVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N(C)S(=O)(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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